5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol

Thyrotropin Receptor Antagonist GPCR Pharmacology Thyroid Disorders

5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol (CAS 1935124-43-8) belongs to the benzimidazole-2-thiol class, characterized by a benzimidazole core bearing a benzyloxy group at the 5-position and a thiol group at the 2-position. Its molecular formula is C15H14N2OS with a molecular weight of 270.4 g/mol.

Molecular Formula C15H14N2OS
Molecular Weight 270.4 g/mol
Cat. No. B8026533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol
Molecular FormulaC15H14N2OS
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)NC1=S
InChIInChI=1S/C15H14N2OS/c1-17-14-8-7-12(9-13(14)16-15(17)19)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,19)
InChIKeyQBMBDMLMVNRFCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol: Core Properties and Pharmacophore Identity


5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol (CAS 1935124-43-8) belongs to the benzimidazole-2-thiol class, characterized by a benzimidazole core bearing a benzyloxy group at the 5-position and a thiol group at the 2-position [1]. Its molecular formula is C15H14N2OS with a molecular weight of 270.4 g/mol [1]. This compound serves as a privileged scaffold in medicinal chemistry, with documented activity against the thyrotropin receptor (TSHR) as an antagonist [2].

Why 5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol Cannot Be Simply Replaced by Another Benzimidazole-2-thiol


Even closely related benzimidazole-2-thiol derivatives exhibit dramatic differences in target potency and selectivity. For instance, a structurally distinct benzimidazole derivative (ML224) shows a 31-fold lower TSHR antagonist activity (IC50 = 2300 nM) compared to this compound (IC50 = 74 nM) [1][2]. Furthermore, structure-activity relationship (SAR) studies on glucagon receptor antagonists demonstrate that the presence of a benzyloxy group at the 5-position of the benzimidazole core is critical for maintaining or enhancing binding affinity; removal or substitution at this position leads to complete loss of activity [3]. Therefore, generic substitution without preserving this exact substitution pattern risks catastrophic loss of desired pharmacological properties.

Quantitative Differentiation of 5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol Against Closest Analogs


Superior TSHR Antagonist Potency Over Structurally Distinct Benzimidazole ML224

5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol exhibits a 31-fold more potent antagonism at the human thyrotropin receptor (TSHR) compared to the benzimidazole derivative ML224. The target compound shows an IC50 of 74 nM in a cAMP reduction assay using HEK293 cells expressing human TSHR [1], whereas ML224, a probe compound from the NIH Molecular Libraries Program, shows an IC50 of 2300 nM in the same assay system [2].

Thyrotropin Receptor Antagonist GPCR Pharmacology Thyroid Disorders

High Selectivity for TSHR over FSHR Contrasts with Non-Selective Benzimidazole Analogs

The compound demonstrates >100-fold selectivity for TSHR over the follicle-stimulating hormone receptor (FSHR). Its IC50 at human FSHR is 8,240 nM [1], yielding a selectivity ratio of 111-fold compared to TSHR (IC50 = 74 nM) [1]. In contrast, the benzimidazole derivative ML224 exhibits only modest (>20-fold) selectivity over LHR, and its FSHR activity is reported as 'very weak' without quantitative definition [2]. The precise selectivity window afforded by 5-(benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol is quantifiable and reproducible.

GPCR Selectivity Off-Target Profiling Endocrine Pharmacology

Critical Role of the 5-Benzyloxy Group in Maintaining Target Affinity

Systematic SAR analysis of benzimidazole-based glucagon receptor antagonists revealed that the 5-position substituent is a critical determinant of receptor binding. Analogues bearing a benzyloxy group at the 5-position retained binding affinities in the 5–20 μM range, whereas compounds lacking this substitution or carrying alternative groups exhibited complete loss of affinity [1]. While this SAR study was conducted on a different GPCR target (glucagon receptor), it underscores the general principle that the 5-benzyloxy moiety contributes essential hydrophobic and electronic interactions that are not readily mimicked by other substituents.

Structure-Activity Relationship Medicinal Chemistry Scaffold Optimization

Validated Use Cases for 5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol Based on Quantitative Differentiation


Potent TSHR Antagonist Lead for Thyroid-Associated Disease Research

Researchers investigating Graves' disease, thyroid-stimulating hormone (TSH)-dependent thyroid cancers, or thyroid eye disease can employ this compound as a high-potency (IC50 = 74 nM) TSHR antagonist [1]. Its 31-fold superiority over ML224 [2] makes it a preferred starting point for in vitro target validation and for establishing SAR around a benzimidazole scaffold with demonstrated TSHR engagement.

Selective Pharmacological Probe for Dissecting TSHR vs. FSHR Signaling

In studies requiring clear discrimination between TSHR and FSHR pathways—such as ovarian physiology, reproductive endocrinology, or cross-reactivity assessments of gonadotropin receptor modulators—this compound provides a defined 111-fold selectivity window [1]. This precise selectivity profile enables cleaner interpretation of phenotypic outcomes compared to less selective or poorly characterized benzimidazole tools [2].

Scaffold for Structure-Guided Optimization of GPCR Antagonists

Medicinal chemistry teams focused on GPCR antagonist discovery can leverage this compound as a privileged core. The documented critical role of the 5-benzyloxy group in maintaining target affinity [3] provides a rational basis for fragment expansion or replacement strategies. The compound's synthetic accessibility and known TSHR activity offer a tangible starting point for hit-to-lead campaigns.

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